

Application Notes and Protocols for Designing PROTACs with VH032 Analogue-2

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Compound of Interest		
Compound Name:	VH032 analogue-2	
Cat. No.:	B12387135	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing a key intermediate, **VH032 analogue-2**, a ligand for the von Hippel-Lindau (VHL) E3 ligase. **VH032 analogue-2** is an ideal starting point for PROTAC synthesis as its protecting group can be readily removed under acidic conditions, allowing for direct conjugation to a linker and a POI-binding ligand.[1][2]

Herein, we present a hypothetical case study on the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, using **VH032 analogue-2**.

PROTAC Design and Synthesis Workflow

The general workflow for designing and synthesizing a PROTAC using **VH032 analogue-2** involves several key steps, from the initial deprotection of the VHL ligand to the final purification

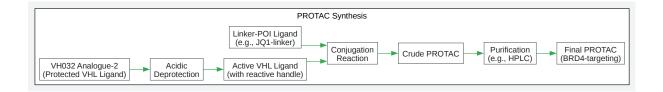




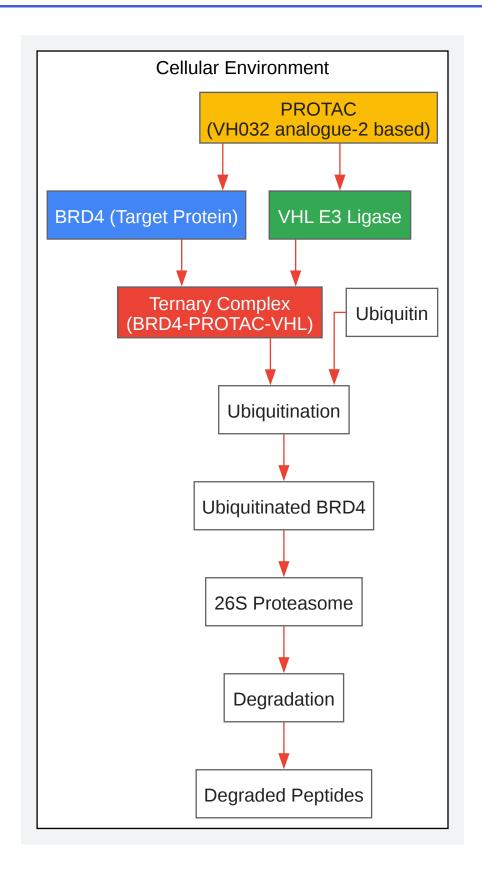


of the PROTAC molecule.









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References

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